4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde
Description
Properties
CAS No. |
122320-76-7 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-[2-(1,3-benzoxazol-2-ylmethylamino)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H16N2O3/c20-12-13-5-7-14(8-6-13)21-10-9-18-11-17-19-15-3-1-2-4-16(15)22-17/h1-8,12,18H,9-11H2 |
InChI Key |
OIDYXGCDXIIXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CNCCOC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Benzoxazole Core
Benzoxazoles are commonly synthesized by cyclization of 2-aminophenol with aldehydes or carboxylic acid derivatives under acidic or catalytic conditions. Recent advances have introduced efficient catalytic systems for this transformation:
| Method | Catalyst/Conditions | Substrates | Yield (%) | Notes |
|---|---|---|---|---|
| Magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) | Reflux in water, 45 min | 2-aminophenol + aldehyde | 79–89 | Catalyst reusable for 4 runs, green conditions |
| Palladium complexes of dendronized amine polymer (EG–G2–Pd) | Ethanol, 50 °C, 3 h | 2-aminophenol + benzaldehyde | 88 | Low catalyst loading, air oxidant, water by-product |
| Potassium-ferrocyanide catalyst | Solvent-free grinding, RT, <2 min | 2-aminophenol + aromatic aldehydes | 87–96 | Solvent-free, rapid, green synthesis |
These methods provide efficient routes to benzoxazole derivatives with high yields and environmentally friendly conditions.
Functionalization with Benzylamine and Ethoxy Linker
The key intermediate, 2-(bromomethyl)-1,3-benzoxazole, can be prepared by bromomethylation of the benzoxazole ring. This intermediate is then reacted with 2-(4-formylphenoxy)ethylamine or similar ethoxybenzaldehyde derivatives to form the target compound via nucleophilic substitution and reductive amination steps.
A typical procedure involves:
- Synthesis of 2-(bromomethyl)-1,3-benzoxazole by bromination of the methyl group at the 2-position of benzoxazole.
- Reaction of this bromomethyl derivative with 2-(4-formylphenoxy)ethylamine under reflux in ethanol or another suitable solvent.
- Purification by recrystallization or chromatography to isolate 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde.
Detailed Preparation Example from Patent Literature
According to patent CA2398674A1, a related benzoxazole derivative was prepared starting from benzoxazolinone, following a procedure involving:
- Preparation of the benzoxazole intermediate.
- Introduction of the ethoxybenzaldehyde moiety via nucleophilic substitution.
- Purification to obtain the final compound with melting point 105–108 °C.
This patent outlines the synthetic route and conditions for similar heterocyclic derivatives, which can be adapted for the target compound.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Benzoxazole ring formation | 2-aminophenol + aldehyde, catalytic (e.g., Pd catalyst, magnetic acid catalyst) | 79–96% yield, green methods available |
| 2 | Bromomethylation | Benzoxazole + brominating agent (e.g., NBS) | Intermediate for substitution |
| 3 | Nucleophilic substitution | 2-(bromomethyl)benzoxazole + 2-(4-formylphenoxy)ethylamine, reflux in ethanol | Formation of aminoethoxy linkage |
| 4 | Purification | Recrystallization or chromatography | High purity product |
Research Findings and Considerations
- Catalytic methods for benzoxazole synthesis have evolved to favor environmentally benign conditions, such as aqueous media, solvent-free grinding, and recyclable catalysts, improving yield and reducing waste.
- The choice of catalyst and reaction conditions significantly affects the yield and purity of the benzoxazole intermediate, which is critical for the subsequent functionalization steps.
- The nucleophilic substitution step to attach the ethoxybenzaldehyde moiety requires careful control of temperature and solvent to maximize yield and minimize side reactions.
- Purification techniques such as recrystallization from ethanol or chromatographic methods ensure the isolation of the target compound with high purity, as indicated by melting point and HPLC analysis in patent examples.
Chemical Reactions Analysis
Aldehyde Group Reactivity
The benzaldehyde group participates in nucleophilic addition and condensation reactions, forming intermediates for heterocyclic synthesis.
-
Mechanistic Insight : The aldehyde’s electrophilic carbon undergoes nucleophilic attack by amines or enolizable carbonyls, facilitated by acid/base catalysts. For oxazolone formation, zinc oxide enhances cyclization efficiency under mild conditions .
Benzoxazole Ring Functionalization
The 1,3-benzoxazol-2-yl group exhibits stability under acidic conditions but undergoes electrophilic substitution at the 5- and 6-positions.
-
Key Finding : Electron-donating groups on the benzoxazole ring (e.g., methylamino) enhance electrophilic substitution rates at the 5-position .
Ethoxy-Amino Linker Modifications
The ethoxy bridge and methylamino group enable coordination with metal ions and alkylation reactions.
-
Catalytic Role : Copper complexes of this compound accelerate azide-alkyne cycloadditions (CuAAC) by stabilizing transition states.
Photochemical Reactions
The benzaldehyde moiety undergoes photoenolization under UV light, enabling unique reactivity.
-
Mechanism : Excitation generates a singlet-state enol, which reacts with nucleophiles or undergoes cyclization .
Stability and Degradation
The compound degrades under strong oxidative or basic conditions:
-
Oxidative Degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) cleaves the ethoxy bridge, yielding benzoxazol-2-ylmethanol and 4-hydroxybenzaldehyde.
-
Basic Hydrolysis : NaOH/EtOH hydrolyzes the imine bond, producing 1,3-benzoxazol-2-ylmethylamine and 4-(2-aminoethoxy)benzaldehyde.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of benzoxazole compounds, including 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde, exhibit promising anticancer properties. These compounds are known to inhibit specific kinase pathways involved in cancer progression. For instance, a study highlighted the inhibition of Met kinase, which is implicated in tumor growth and metastasis. The structural characteristics of benzoxazole derivatives allow them to interact effectively with kinase enzymes, making them suitable candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study focused on the synthesis of quinazolinone derivatives from benzoxazole precursors demonstrated significant antimicrobial effects against various bacterial strains. The efficacy of these compounds suggests that modifications to the benzoxazole structure can lead to enhanced antimicrobial properties .
Synthesis and Chemical Utility
Synthetic Pathways
The synthesis of 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde can be achieved through several methods involving benzoxazole derivatives. The Corey-Chaykovsky reaction has been utilized to create epoxide intermediates that can be further transformed into the desired aldehyde structure. This synthetic versatility highlights the compound's potential as a building block in organic synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in cellular signaling and metabolic pathways.
Pathways Involved: It can modulate oxidative stress pathways, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde with structurally or functionally related compounds, focusing on synthesis, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Benzoxazole vs. Benzothiazole/Benzotriazole: The 1,3-benzoxazole ring in the target compound provides distinct electronic effects compared to sulfur-containing benzothiazole () or nitrogen-rich benzotriazole ().
- Linker Variations: The methylamino-ethoxy linker in the target compound differs from pyridinylamino () or nitroimidazole-containing linkers (). The methylamino group may offer steric flexibility, while pyridinylamino groups enhance π-π stacking with aromatic targets .
- Benzaldehyde vs. Ester/Acyl Groups : The aldehyde moiety in the target compound allows for Schiff base formation or further conjugation, unlike ester or acyl groups in derivatives, which may improve stability but reduce reactivity .
Biological Activity
4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde, a compound characterized by its unique benzoxazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18N2O3
- Molecular Weight : 298.34 g/mol
- CAS Number : 881795-73-9
The biological activity of 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde is primarily attributed to its interactions with various biological targets:
- Acetylcholinesterase Inhibition : Similar compounds have shown promising results as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme increases acetylcholine levels, potentially improving cognitive functions .
- Antioxidant Activity : The compound may exhibit antioxidant properties, which help mitigate oxidative stress in cells. This is particularly important in preventing cellular damage associated with various diseases .
- Tyrosinase Inhibition : Compounds with similar structures have been reported to inhibit tyrosinase activity, which is significant in the treatment of hyperpigmentation disorders .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activities of 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde:
- Acetylcholinesterase Inhibition : Studies indicate that benzoxazole derivatives can inhibit acetylcholinesterase effectively. The IC50 values for related compounds have been reported as low as 2.7 µM .
- Antioxidant Efficacy : The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays. Results showed significant antioxidant activity comparable to known antioxidants like vitamin C .
Cytotoxicity Assays
Cytotoxicity tests were performed on various cell lines to determine the safety profile of the compound:
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde | B16F10 | 20 | >80 |
| Control | DMSO | - | 100 |
The results indicated that at concentrations up to 20 µM, the compound did not exhibit significant cytotoxic effects on B16F10 cells, suggesting a favorable safety profile for further development .
Case Study 1: Alzheimer's Disease Model
In a study focusing on Alzheimer's disease models, derivatives of benzoxazole were tested for their efficacy in enhancing cognitive function through acetylcholinesterase inhibition. The results demonstrated that compounds similar to 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde significantly improved memory retention in treated subjects compared to controls .
Case Study 2: Skin Pigmentation Disorders
Another study investigated the effects of benzoxazole derivatives on skin pigmentation. The compound was shown to reduce melanin production in B16F10 melanoma cells by inhibiting tyrosinase activity. This suggests potential applications in treating hyperpigmentation disorders .
Q & A
Q. What are the common synthetic routes for 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard method involves refluxing substituted benzaldehyde derivatives with amines (e.g., 1,3-benzoxazol-2-ylmethylamine) in absolute ethanol or DMF, catalyzed by glacial acetic acid. Reaction optimization includes adjusting stoichiometry (1:1 molar ratio), reflux duration (4–6 hours), and solvent polarity to improve yield. Post-reaction, solvent removal under reduced pressure and purification via recrystallization or chromatography are critical steps .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- IR spectroscopy : Confirms the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and amine groups (N–H stretch ~3300 cm⁻¹).
- NMR (¹H/¹³C) : Identifies proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm, benzoxazole protons at δ 7.5–8.5 ppm) and carbon backbone.
- X-ray crystallography : Resolves molecular conformation, bond angles (e.g., dihedral angles between aromatic rings ~78°), and intermolecular interactions (e.g., CH-π, hydrogen bonds) .
Q. What are the key applications of this compound in pharmaceutical research?
It serves as an intermediate in synthesizing macrocyclic or macrobicyclic compounds via condensation with polyamines. These derivatives are explored for antimicrobial, anticancer, and enzyme inhibitory activities due to the benzoxazole moiety’s electron-rich aromatic system .
Advanced Research Questions
Q. How can computational methods like DFT assist in studying this compound’s electronic properties?
Hybrid DFT (e.g., B3LYP) and multilevel methods (G3B3, MP2) calculate vertical ionization potentials (8.25–10.37 eV) and electron density distributions. These models predict reactivity at the aldehyde group and benzoxazole nitrogen, guiding targeted modifications for redox-active applications .
Q. How to resolve contradictions in NMR data when characterizing this compound?
Discrepancies in peak splitting or integration may arise from tautomerism (e.g., keto-enol equilibria) or solvent polarity effects. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers. For ambiguous signals, 2D NMR (COSY, HSQC) or variable-temperature experiments clarify coupling patterns .
Q. What strategies optimize reaction yield under varying synthetic conditions?
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require longer reflux times.
- Catalyst loading : Increase glacial acetic acid (5–10 drops per 0.001 mol substrate) to accelerate imine formation.
- Workup : Use flash chromatography (silica gel, ethyl acetate/hexane) to separate byproducts from the target compound .
Q. How do CH-π interactions and hydrogen bonding influence crystal packing?
X-ray studies reveal weak hydrogen bonds (e.g., C–H···O, 2.8–3.1 Å) and CH-π interactions (3.1–3.5 Å) that stabilize the crystal lattice. These interactions dictate solubility and melting behavior, which are critical for formulation studies .
Q. What in vitro models are suitable for assessing its biological activity?
- Enzyme inhibition : Screen against acetylcholinesterase or cytochrome P450 isoforms using spectrophotometric assays.
- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays.
- Toxicity : Prioritize Ames tests or micronucleus assays to evaluate genotoxicity, referencing benzaldehyde derivatives’ safety profiles .
Methodological Notes
- Data Contradiction Analysis : Compare experimental and computational results (e.g., DFT-predicted vs. X-ray bond lengths) to validate structural hypotheses .
- Experimental Design : For biological studies, include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
